molecular formula C19H22N2O3 B4285470 ethyl N-(dibenzylcarbamoyl)glycinate

ethyl N-(dibenzylcarbamoyl)glycinate

Cat. No.: B4285470
M. Wt: 326.4 g/mol
InChI Key: INRICTHVPMEDFU-UHFFFAOYSA-N
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Description

Ethyl N-[(dibenzylamino)carbonyl]glycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is particularly interesting due to its unique structure, which includes an ester functional group and a dibenzylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(dibenzylcarbamoyl)glycinate typically involves the reaction of glycine ethyl ester with dibenzylamine and a carbonylating agent. One common method is to use phosgene or its derivatives as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(dibenzylamino)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl N-[(dibenzylamino)carbonyl]glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl N-(dibenzylcarbamoyl)glycinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates, while the dibenzylamino moiety can interact with specific binding sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[(benzylamino)carbonyl]glycinate: Similar structure but with a single benzyl group.

    Methyl N-(dibenzylcarbamoyl)glycinate: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl N-[(dibenzylamino)carbonyl]alaninate: Similar structure but with alanine instead of glycine.

Uniqueness

Ethyl N-[(dibenzylamino)carbonyl]glycinate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its dibenzylamino moiety provides additional steric and electronic properties that can be exploited in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(dibenzylcarbamoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-18(22)13-20-19(23)21(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRICTHVPMEDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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